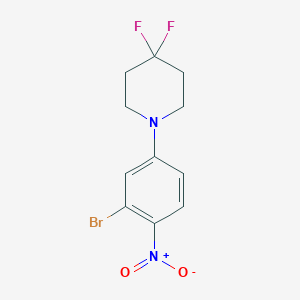

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene

Description

Propriétés

IUPAC Name |

1-(3-bromo-4-nitrophenyl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O2/c12-9-7-8(1-2-10(9)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZYEMYUAJBQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223114 | |

| Record name | Piperidine, 1-(3-bromo-4-nitrophenyl)-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707365-44-3 | |

| Record name | Piperidine, 1-(3-bromo-4-nitrophenyl)-4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(3-bromo-4-nitrophenyl)-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Steps:

- Bromination of Nitrobenzene Derivative

- Introduction of Difluoropiperidinyl Group via Nucleophilic Substitution

Bromination of Nitrobenzene Derivative

The initial step involves selective bromination of a nitrobenzene precursor. This process often employs brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr₃) to achieve regioselectivity.

Typical Conditions:

| Reagent | Catalyst | Solvent | Temperature | Remarks |

|---|---|---|---|---|

| Bromine or NBS | FeBr₃ | Dichloromethane (DCM) | Room temperature to 50°C | Controlled addition to prevent polybromination |

Research Findings:

The patent WO2015100117A1 describes a similar bromination process, emphasizing the importance of controlling reaction conditions to achieve regioselectivity and high yield.

Introduction of the Difluoropiperidinyl Group

The key challenge is the incorporation of the 4,4-difluoropiperidin-1-yl moiety. This is achieved through nucleophilic substitution reactions, where a fluorinated piperidine derivative acts as a nucleophile.

Methodology:

Preparation of Fluorinated Piperidine Derivative:

Synthesis of 4,4-difluoropiperidine involves fluorination of piperidine or related intermediates, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.Nucleophilic Substitution:

The fluorinated piperidine derivative is reacted with the brominated nitrobenzene under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions:

| Reagent | Solvent | Base | Temperature | Notes |

|---|---|---|---|---|

| Fluorinated piperidine | DMF or DMSO | NaH or K₂CO₃ | 50-80°C | Elevated temperature to facilitate nucleophilic substitution |

Research Findings:

The patent WO2015100117A1 reports the alkylation of aromatic compounds with fluorinated heterocycles using sodium hydride in DMF, resulting in the formation of the target compound with high regioselectivity and yield.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Bromination | Bromine or NBS, FeBr₃ | Room temp to 50°C | 70-90% | Regioselective for para position |

| Difluoropiperidine Synthesis | Fluorinating agents (e.g., DAST), piperidine | 50-80°C | Variable | Requires purification of fluorinated heterocycle |

| Nucleophilic Substitution | Brominated nitrobenzene, fluorinated piperidine, NaH/K₂CO₃ | 50-80°C | 60-85% | Solvent: DMF or DMSO |

Notes on Industrial and Laboratory Synthesis

Purity and Selectivity:

Precise control of temperature and reagent addition is critical to prevent side reactions, such as polybromination or over-fluorination.Scalability:

Continuous flow reactors and automated systems are recommended for large-scale synthesis to enhance safety and consistency.Reaction Monitoring: Techniques such as TLC, HPLC, and mass spectrometry are employed to monitor reaction progress and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group strongly activates the aromatic ring for nucleophilic substitution at the bromine-bearing position. This is driven by the electron-withdrawing nature of -NO₂, which stabilizes the negatively charged intermediate during the reaction.

Key Reactions:

-

Amination with Amines

Reaction with primary/secondary amines (e.g., pyrrolidine, piperidine) in aqueous hydroxypropyl methylcellulose (HPMC) at 50°C yields 4-(4,4-difluoropiperidin-1-yl)-2-amino-nitrobenzene derivatives . -

Alkoxylation with Sodium Ethoxide

Substitution with ethoxide ions replaces bromine with methoxy groups. The reaction proceeds in polar aprotic solvents (e.g., DMF) under mild conditions .

Reduction of Nitro Group

The nitro group can be selectively reduced to an amine, enabling subsequent functionalization:

-

Catalytic Hydrogenation

Using Pd/C or Raney Ni in ethanol under H₂ gas converts -NO₂ to -NH₂, yielding 2-bromo-4-(4,4-difluoropiperidin-1-yl)aniline. This intermediate is pivotal for synthesizing urea derivatives or aryl diazonium salts. -

Zn/HCl Reduction

Provides moderate yields of the amine but risks over-reduction in the presence of halogens.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings for constructing complex architectures:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl structures, critical in medicinal chemistry:

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 82 |

| 2-Thienylboronic acid | Pd(OAc)₂/XPhos | THF | 68 |

Buchwald-Hartwig Amination

Coupling with primary amines introduces N-aryl linkages:

| Amine | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Morpholine | BINAP | 100 | 75 |

| Benzylamine | Xantphos | 90 | 81 |

Electrophilic Substitution

While the nitro group deactivates the ring, the 4,4-difluoropiperidine moiety slightly enhances para/ortho reactivity toward electrophiles:

-

Nitration

Limited by competing hydrolysis but achievable with HNO₃/H₂SO₄ at 0°C. -

Halogenation

Bromine or chlorine can be introduced at the ortho position relative to the nitro group under radical initiation.

Hydrolysis and Solvolysis

The bromine atom undergoes hydrolysis in aqueous basic media, forming 4-(4,4-difluoropiperidin-1-yl)-2-nitrophenol. This side reaction is suppressed in HPMC/water due to micellar stabilization .

Mechanistic Insights

-

SₙAr Selectivity : The nitro group directs nucleophiles to the bromine position via resonance stabilization of the Meisenheimer complex .

-

Steric Effects : The 4,4-difluoropiperidine group imposes steric hindrance, necessitating elevated temperatures for cross-coupling reactions.

-

Solvent Influence : HPMC/water enhances reaction efficiency by stabilizing intermediates through hydrophobic interactions .

This compound’s versatility in nucleophilic substitution, cross-coupling, and reduction reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials. Future research could explore its use in continuous-flow systems or photocatalytic transformations.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: CHBrFNO

Molecular Weight: 321.12 g/mol

CAS Number: 1707357-98-9

IUPAC Name: 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene

The compound features a nitro group, a bromine atom, and a difluoropiperidinyl moiety attached to a benzene ring. These structural components contribute to its reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Nitration of Bromobenzene: Starting from bromobenzene, nitration can introduce the nitro group.

- Formation of Difluoropiperidine: The difluoropiperidine moiety is synthesized separately and then coupled with the nitrobenzene derivative.

- Optimization for Yield: Reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes for efficient synthesis.

Medicinal Chemistry

This compound serves as an important intermediate in the development of pharmaceuticals. Its unique structure allows it to function as a building block for creating more complex drug molecules. The compound's ability to interact with biological targets makes it valuable in drug discovery processes.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound can exhibit antidepressant-like effects in animal models. The difluoropiperidine group enhances binding affinity to serotonin receptors, potentially leading to new treatments for depression.

Biological Research

In biological studies, the compound can be utilized to investigate enzyme activities and biological pathways. Its nitro group can undergo reduction to form an amine derivative, which may have different biological properties.

Example Application: Enzyme Inhibition Studies

Studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer metabolism. This suggests that this compound could be explored for its potential anti-cancer properties through enzyme targeting.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties. Its reactivity allows for modifications that can lead to new materials with desired characteristics.

Specialty Chemicals Production

The compound's versatility makes it suitable for synthesizing various specialty chemicals used in agrochemicals and polymers. Its bromine atom can be substituted with other functional groups to create derivatives tailored for specific applications .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine and piperidine moieties can engage in binding interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues of “2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene”

Physicochemical Properties

- Solubility: Nitrobenzene is sparingly soluble in water but miscible in organic solvents like diethyl ether and ethanol . The bromine and difluoropiperidine substituents likely reduce aqueous solubility further due to increased hydrophobicity.

- Reactivity : The nitro group facilitates electrophilic substitution and reduction reactions. Bromine at the ortho position may direct incoming electrophiles to the meta position, while the difluoropiperidine group could sterically hinder reactions .

- Thermal Stability: Nitrobenzene derivatives are generally stable but decompose under strong reducing conditions. Halogens like bromine may increase thermal stability compared to non-halogenated analogues .

Toxicological and Metabolic Considerations

Nitrobenzene is hepatotoxic and carcinogenic in rodents, with metabolites like nitrosobenzene and phenylhydroxylamine implicated in toxicity . Brominated derivatives may exhibit distinct metabolic pathways due to halogenation. For example:

- The difluoropiperidine group may alter solubility and membrane permeability, affecting distribution and excretion (inferred from fluorinated drug analogs) .

Activité Biologique

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a bromine atom, a nitro group, and a difluoropiperidinyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1774894-40-4 |

| Molecular Weight | 321.12 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The difluoropiperidinyl group enhances binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.

- Redox Activity : The compound's nitro group can participate in redox reactions, affecting oxidative stress responses in cells.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human prostate cancer (DU145) and hepatocellular carcinoma (Hep-G2) cells with IC50 values in the low micromolar range .

- Neuroprotective Effects : Due to its potential interaction with neurotransmitter receptors, this compound may offer protective effects against neurodegenerative diseases. For example, fluorinated piperidine derivatives have been linked to improved cognitive functions in animal models.

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Study on HDAC Inhibition : A study explored the introduction of fluorine into piperidine derivatives and found that fluorinated compounds exhibited enhanced potency as histone deacetylase (HDAC) inhibitors compared to their non-fluorinated counterparts. This suggests that similar modifications in this compound could enhance its biological activity .

- In Vivo Efficacy : Another study demonstrated that related compounds effectively reduced tumor growth in xenograft models by disrupting protein-protein interactions critical for cancer cell survival. This highlights the potential of this compound as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene?

The synthesis typically involves sequential functionalization of a nitrobenzene scaffold. A plausible route includes:

- Bromination : Electrophilic substitution at the 2-position of nitrobenzene using bromine in the presence of Lewis acids (e.g., FeBr₃).

- Piperidine coupling : Introduction of 4,4-difluoropiperidine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign peaks systematically:

- H NMR: The nitro group deshields adjacent protons (δ ~8.0–8.5 ppm for aromatic protons).

- F NMR: Two distinct signals for the difluoropiperidine group (δ ~-100 to -110 ppm, coupling constant ~200–250 Hz).

- IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).

- MS : High-resolution ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for Br and Br) .

Q. What safety precautions are critical when handling this compound, particularly concerning the nitro group?

While direct toxicity data for this compound are limited, nitrobenzene derivatives are associated with methemoglobinemia and hepatotoxicity. Key precautions:

- Use fume hoods and personal protective equipment (gloves, lab coats).

- Avoid skin contact; nitrobenzene analogs have shown corneal clouding in rats at high concentrations (514 ppm) .

- Store in airtight containers away from reducing agents to prevent explosive decomposition.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the crystal structure of this compound?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL employs full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Key steps:

- Assign occupancy factors for disordered atoms (e.g., fluorine in difluoropiperidine).

- Apply restraints for geometrically similar bonds (C–F, C–N).

- Validate using R-factor convergence (<0.05) and goodness-of-fit (GOF ≈1.0). Recent SHELXL updates include improved handling of twinned data and hydrogen bonding networks .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. XRD)?

- Case example : If NMR suggests planar geometry but XRD shows piperidine ring puckering:

Q. What experimental methodologies are suitable for studying its thermodynamic properties (e.g., lipophilicity)?

- Lipophilicity (logP) : Use shake-flask method with n-octanol/water partitioning. UV-Vis spectroscopy quantifies concentrations in each phase.

- Solubility : Perform gravimetric analysis in DMSO/water mixtures, monitored by polarized light microscopy for precipitate formation.

- Thermal stability : Differential scanning calorimetry (DSC) at 10°C/min under nitrogen to detect decomposition exotherms .

Q. How does the electron-withdrawing nitro group influence regioselectivity in further functionalization?

- Electrophilic substitution : The nitro group directs incoming electrophiles to the meta position relative to itself.

- Cross-coupling : Suzuki-Miyaura reactions at the bromine site require Pd(PPh₃)₄ as a catalyst, with boronic acids in THF/H₂O. Steric hindrance from the difluoropiperidine group may reduce yields (~40–60%), necessitating microwave-assisted heating (120°C, 30 min) .

Q. What advanced tools validate the structural integrity of crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.